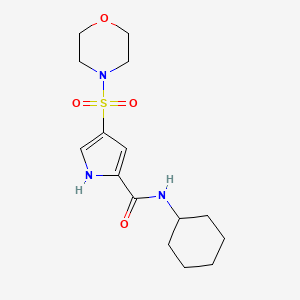
N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide (abbreviated as SMIP-016) is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It belongs to the class of compounds known as pyrrole carboxamide derivatives and is known to have potent anti-cancer activity.
Mecanismo De Acción
The exact mechanism of action of N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide is not fully understood, but it is known to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. By inhibiting HSP90, N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide is able to destabilize these oncogenic proteins and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide has been shown to inhibit the angiogenesis, or the formation of new blood vessels, that is necessary for the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide is its potency and specificity for HSP90. This makes it an attractive candidate for cancer therapy, as it is able to selectively target cancer cells while sparing normal cells. However, one limitation of N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide is its solubility, which can make it difficult to administer in vivo. In addition, further research is needed to determine the optimal dosage and administration schedule for N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide. One area of interest is the development of more soluble analogs of N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide that can be administered more easily in vivo. Another area of interest is the combination of N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide with other anti-cancer agents to enhance its efficacy. Finally, further research is needed to determine the long-term effects of N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide on normal cells and tissues.
Métodos De Síntesis
The synthesis of N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide involves several steps, starting with the reaction of cyclohexylamine with 2,4-dichloropyrrole to form N-cyclohexyl-2,4-dichloropyrrole. This compound is then reacted with morpholine to form N-cyclohexyl-4-morpholin-4-ylpyrrole-2-carboxamide. Finally, the sulfonyl group is introduced by reacting the intermediate with sulfonyl chloride to form N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide.
Aplicaciones Científicas De Investigación
N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide has also been shown to be effective in inhibiting the growth of cancer stem cells, which are thought to be responsible for the recurrence of cancer after treatment.
Propiedades
IUPAC Name |
N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c19-15(17-12-4-2-1-3-5-12)14-10-13(11-16-14)23(20,21)18-6-8-22-9-7-18/h10-12,16H,1-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUGLKFQBYFYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CN2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole](/img/structure/B7466391.png)
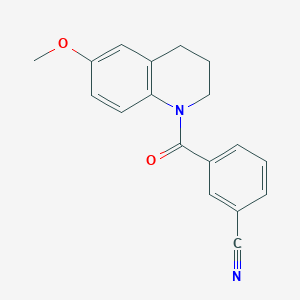
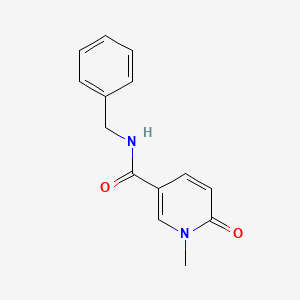
![[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 9H-xanthene-9-carboxylate](/img/structure/B7466409.png)
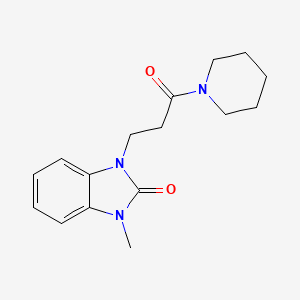
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7466427.png)
![3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B7466438.png)
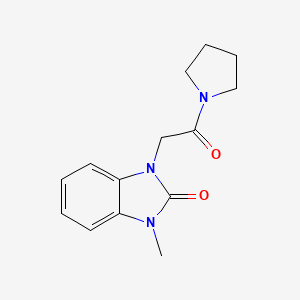
![6-[1-[(2-fluorophenyl)methyl-methylamino]ethyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B7466466.png)
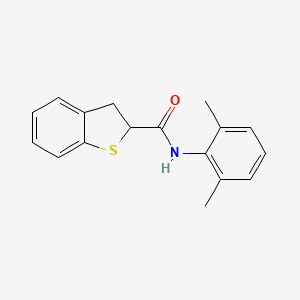

![N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B7466483.png)